(R)-1-methoxy-3-phenylpropan-2-amine is a chiral compound that belongs to the class of substituted phenylpropan-2-amines. This compound is notable for its potential applications in pharmaceuticals, particularly as a precursor for various drug synthesis processes. The compound's stereochemistry plays a crucial role in its biological activity, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various chemical methods, including enzymatic and traditional synthetic routes. Its significance lies in the ability to produce enantiomerically pure forms, which are essential for ensuring the desired therapeutic effects in drug development.
(R)-1-methoxy-3-phenylpropan-2-amine is classified as an amine due to the presence of a primary amine functional group. It is also categorized under secondary amines due to its structure, which features a methoxy group and a phenyl ring.
The synthesis of (R)-1-methoxy-3-phenylpropan-2-amine can be achieved through several methods:
The optimization of these synthetic routes typically involves adjusting reaction conditions such as pH, temperature, and catalyst choice to maximize yield and purity. For instance, palladium(II) complexes are commonly used in Wacker-Tsuji reactions due to their efficiency in oxidizing allylic alcohols .
(R)-1-methoxy-3-phenylpropan-2-amine has the following structural formula:
The structure consists of:
The molecular weight of (R)-1-methoxy-3-phenylpropan-2-amine is approximately 165.23 g/mol. The compound's three-dimensional conformation is significant for its interaction with biological targets.
(R)-1-methoxy-3-phenylpropan-2-amine can undergo various chemical reactions, including:
The efficiency of these reactions often depends on factors such as solvent choice, temperature, and the presence of catalysts or enzymes that can enhance reaction rates and selectivity.
The mechanism by which (R)-1-methoxy-3-phenylpropan-2-amine exerts its effects primarily involves its interaction with neurotransmitter systems in the brain. As an amine derivative, it may act on monoamine transporters or receptors, influencing neurotransmitter levels such as dopamine or serotonin.
Studies indicate that compounds similar to (R)-1-methoxy-3-phenylpropan-2-amine exhibit varying degrees of affinity for these targets, which can correlate with their pharmacological effects .
(R)-1-methoxy-3-phenylpropan-2-amine typically appears as a colorless liquid or solid depending on its purity and formulation. It has a boiling point that varies based on atmospheric pressure and purity levels.
Key chemical properties include:
Relevant data regarding its reactivity suggests that it is sensitive to strong oxidizing agents .
(R)-1-methoxy-3-phenylpropan-2-amine has several applications in scientific research:
Chiral methoxy-substituted amines represent a critical structural motif in pharmaceutical development due to their dual role as bioactive molecules and synthetic intermediates. The emergence of (R)-1-methoxy-3-phenylpropan-2-amine (CAS: 59919-07-2; C₁₀H₁₅NO; MW: 165.23 g/mol) aligns with medicinal chemistry’s broader exploration of stereochemically defined building blocks. Historically, such amines enabled access to complex molecular architectures through nucleophilic opening of epoxides or reductive amination strategies [2] [7]. The methoxy group’s moderate polarity enhances water solubility while the chiral center allows precise spatial orientation for target engagement—features exploited in CNS agents and antimicrobial candidates.
Global suppliers like Laibo Chem list this enantiopure compound (≥98% purity) at premium pricing (e.g., R$10,194.91/1g; R$4,075.34/250mg), reflecting both synthetic complexity and research demand [2] [7]. This commercial accessibility accelerates its adoption in lead optimization campaigns where stereochemical integrity is non-negotiable.
Table 1: Commercial Availability of (R)-1-Methoxy-3-phenylpropan-2-amine
Supplier | Package Size | Purity (%) | Relative Cost (USD/g) | Primary Application |
---|---|---|---|---|
Laibo Chem | 1 g | 98 | ~1,900 | Bioactive conjugate R&D |
Laibo Chem | 250 mg | 98 | ~2,900 | Medicinal chemistry SAR |
The (R)-enantiomer’s pharmacological superiority stems from its optimized three-dimensional fit with biological targets. Enzymes and receptors exhibit pronounced stereochemical discrimination—a principle validated in studies where racemic mixtures showed reduced efficacy or off-target effects. For instance, (R)-1-methoxy-3-phenylpropan-2-amine serves as a precursor to solriamfetol (a wakefulness-promoting agent), where the (R)-configuration is essential for dopamine transporter (DAT) binding [4].
Modern synthesis leverages enantioselective biocatalysis to access this chiral amine efficiently. Cascade biocatalytic systems converting L-phenylalanine to enantiopure phenylalaninols achieve >99% enantiomeric excess (ee) via engineered Escherichia coli co-expressing deaminase, decarboxylase, and benzaldehyde lyase enzymes [4]. This green chemistry approach eliminates traditional metal catalysts and achieves 72–80% conversion—critical for sustainable scale-up.
Table 2: Stereoselective Synthesis Methods for Chiral β-Methoxy Amines
Method | Catalyst/System | ee (%) | Yield (%) | Environmental Impact |
---|---|---|---|---|
Biocatalytic cascade | Engineered E. coli | >99 | 72–80 | Low (aqueous media) |
Chemical reductive amination | Chiral borohydrides | 90–95 | 65–75 | Moderate (organic solvents) |
As a versatile synthon, (R)-1-methoxy-3-phenylpropan-2-amine enables rational design of antibody-drug conjugates (ADCs) and targeted therapeutics. Its primary amine facilitates conjugation via cleavable linkers (e.g., valine-citrulline dipeptide), while the methoxy group modulates hydrophobicity to optimize cell membrane penetration. Patent EP3725798A1 details its incorporation in tumor-targeting conjugates where it serves as a spacer between cytotoxic payloads (e.g., doxorubicin) and monoclonal antibodies (e.g., trastuzumab) [1] [3].
In triazine-based anticancer scaffolds, this amine enhances water solubility and tumor cell uptake. Morpholine-functionalized triazines derived from similar amines exhibit IC₅₀ values of 5.85 µM against colorectal cancer (SW480/SW620)—surpassing 5-fluorouracil [5]. The molecule’s modularity also supports fragment-based drug design (FBDD), allowing rapid generation of structure-activity relationships (SAR) in antimicrobial quinoline hybrids [10].
Table 3: Bioactive Conjugates Incorporating (R)-1-Methoxy-3-phenylpropan-2-amine Derivatives
Conjugate Class | Target Indication | Key Structural Role | Reported Efficacy |
---|---|---|---|
Antibody-drug conjugates | HER2+ breast cancer | Linker-spacer for payload release | Tumor growth inhibition >70% |
Triazine anticancer agents | Colorectal cancer | Solubility enhancer | IC₅₀: 5.85 µM (SW480 cells) |
Quinoline antimicrobials | Drug-resistant S. aureus | Chiral amine side chain | MIC: <2 µg/mL |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7